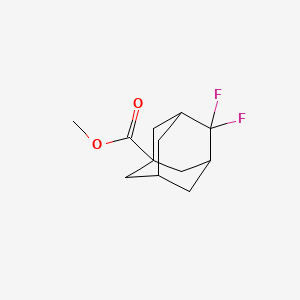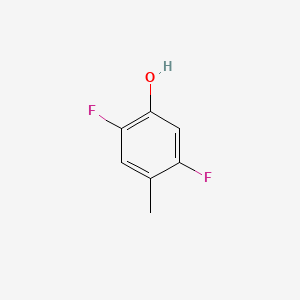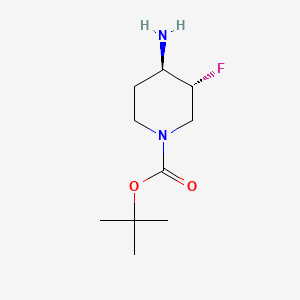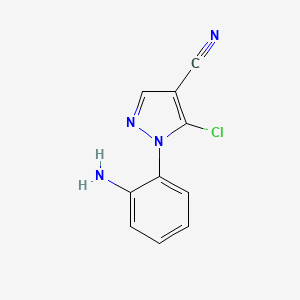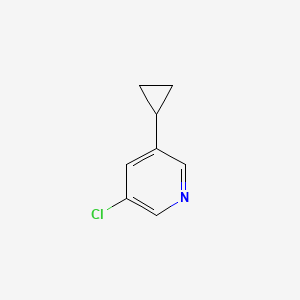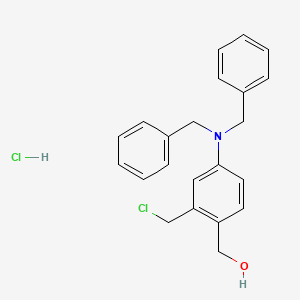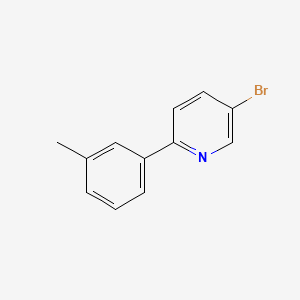
5-Bromo-2-(3-methylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-2-(3-methylphenyl)pyridine” is a chemical compound with the molecular formula C12H10BrN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(3-methylphenyl)pyridine” can be analyzed using various techniques such as X-ray diffraction and density functional theory (DFT) . These methods can provide information about the compound’s molecular electrostatic potential and frontier molecular orbitals .Chemical Reactions Analysis
The bromination reaction of similar compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester has been studied . The reaction is initiated by free radicals and has an activation energy of 37.02 kJ mol –1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-(3-methylphenyl)pyridine” can be analyzed using various techniques. For instance, the compound’s molecular electrostatic potential and frontier molecular orbitals can be studied using DFT .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Optical Properties : 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been studied for its spectroscopic characteristics using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This research contributes to understanding the molecular structure and properties of pyridine derivatives, which could be relevant to 5-Bromo-2-(3-methylphenyl)pyridine as well (Vural & Kara, 2017).
Synthesis of Novel Derivatives : The synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions has been explored. These derivatives have potential applications in chiral dopants for liquid crystals and show biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Molecular Structures and Synthesis Methods : Research on the synthesis of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, including 5-Methyl-2-trimethylsilyl-pyridine, has provided insights into the molecular structures of these compounds. This is relevant for understanding the structural properties of various pyridine derivatives (Riedmiller et al., 1999).
Antitumor Activity : The antitumor activity of pyridinesulfonamide derivatives, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, has been investigated. These studies contribute to the development of novel drugs with potential applications in cancer therapy (Zhou et al., 2015).
Ligand Tuning in Iridium Complexes : The role of ancillary ligands in the color tuning of iridium tetrazolate complexes, including 5-bromo-2-(1H-tetrazol-5-yl)pyridine, has been studied. This research is relevant for the development of organic light-emitting devices and biological labeling applications (Stagni et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-(3-methylphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVLJNWFFTUPGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677949 |
Source


|
| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-methylphenyl)pyridine | |
CAS RN |
1215073-45-2 |
Source


|
| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

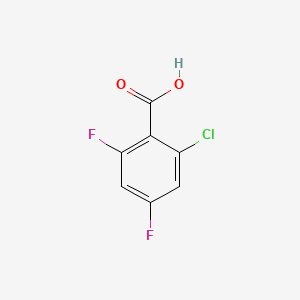
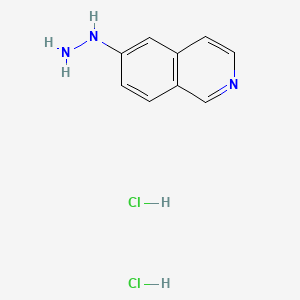
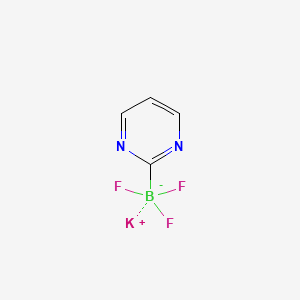
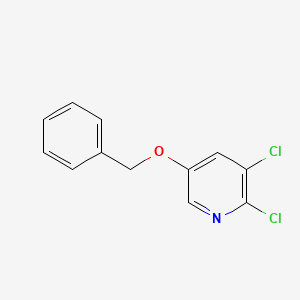
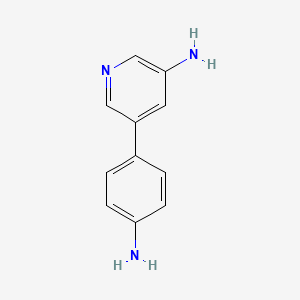
![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)
